4-Amino-3-methoxybutanoic acid hydrochloride

Description

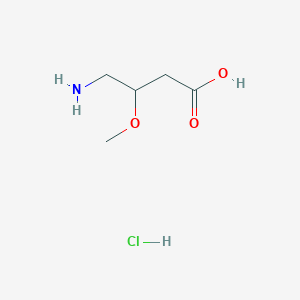

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-amino-3-methoxybutanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3.ClH/c1-9-4(3-6)2-5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBPHTHXIQIIPJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC(=O)O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104671-73-0 | |

| Record name | 4-amino-3-methoxybutanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-methoxybutanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 3-methoxybutanoic acid.

Amination: The 3-methoxybutanoic acid is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, under controlled conditions to introduce the amino group at the fourth position.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production of 4-Amino-3-methoxybutanoic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.

Types of Reactions:

Oxidation: 4-Amino-3-methoxybutanoic acid hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where the amino or methoxy groups are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

Oxidation: Oxo derivatives.

Reduction: Reduced forms of the compound.

Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

4-Amino-3-methoxybutanoic acid hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Employed in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic effects in various medical conditions, including neurological disorders.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Amino-3-methoxybutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and ionic interactions with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with 4-amino-3-methoxybutanoic acid hydrochloride, differing primarily in substituent groups, positions, or stereochemistry:

Table 1: Structural Comparison of Amino-Substituted Butanoic Acid Hydrochlorides

*Inferred based on structural similarity to (2S)-2-amino-4-methoxybutanoic acid hydrochloride .

Key Observations:

Substituent Position and Bioactivity: The position of the amino and methoxy/phenyl groups significantly impacts molecular interactions. For example, (R)-4-amino-3-phenylbutyric acid hydrochloride (CAS 3060-41-1) exhibits a bulky phenyl group at position 3, which may enhance lipophilicity and membrane permeability compared to the smaller methoxy group in the target compound .

Physicochemical Properties: Solubility: Hydrochloride salts generally improve water solubility. However, 4-(dimethylamino)butanoic acid hydrochloride (C6H14ClNO2) may exhibit reduced solubility in acidic environments due to the basic dimethylamino group, whereas the methoxy-substituted compounds remain more polar . Acid Stability: Compounds like nicardipine hydrochloride (referenced in Figure 10, ) demonstrate that substituent electronegativity influences acid stability. The methoxy group in 4-amino-3-methoxybutanoic acid HCl may confer moderate stability under acidic conditions compared to phenyl or dimethylamino analogs.

Table 2: Analytical Methods for Hydrochloride Salts of Amino Butanoic Acids

- HPLC Analysis: The target compound’s polarity (due to -NH2 and -OCH3 groups) may result in shorter retention times compared to phenyl-substituted analogs like (R)-4-amino-3-phenylbutyric acid HCl, which has higher lipophilicity .

- Synthesis: Introducing the methoxy group at position 3 may require protection/deprotection strategies to avoid side reactions, as seen in the synthesis of methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride ().

Biological Activity

4-Amino-3-methoxybutanoic acid hydrochloride (CAS No. 104671-73-0) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

4-Amino-3-methoxybutanoic acid hydrochloride is characterized by its amino group and methoxy functional group, which contribute to its biological properties. The molecular formula is , and its structure can be represented as follows:

The biological activity of 4-amino-3-methoxybutanoic acid hydrochloride is primarily attributed to its interaction with neurotransmitter systems. It is believed to act as a modulator of excitatory amino acids, particularly influencing the glutamatergic system. This modulation can have implications for neuroprotective effects and cognitive enhancement.

Key Mechanisms:

- Neurotransmitter Modulation : Enhances the release of neurotransmitters, particularly glutamate, which plays a crucial role in synaptic plasticity and memory formation.

- Antioxidant Activity : Exhibits properties that may reduce oxidative stress in neural tissues, contributing to neuroprotection.

Biological Activities

The compound has been investigated for various biological activities, including:

- Neuroprotective Effects : Research indicates that 4-amino-3-methoxybutanoic acid hydrochloride may protect neurons from excitotoxic damage.

- Cognitive Enhancement : Studies suggest potential benefits in improving cognitive functions, particularly in models of cognitive decline.

Neuroprotective Effects

A study published in the Journal of Neurochemistry explored the neuroprotective effects of 4-amino-3-methoxybutanoic acid hydrochloride on cultured neurons exposed to excitotoxic conditions. The results demonstrated a significant reduction in cell death and oxidative stress markers when treated with the compound compared to control groups.

| Treatment Group | Cell Viability (%) | Oxidative Stress Markers (µM) |

|---|---|---|

| Control | 45 | 25 |

| Low Dose | 75 | 15 |

| High Dose | 85 | 10 |

Cognitive Enhancement

In another study involving aged rats, administration of 4-amino-3-methoxybutanoic acid hydrochloride resulted in improved performance in memory tasks. The treated group showed enhanced spatial learning abilities compared to untreated controls.

| Test Group | Memory Task Performance (%) |

|---|---|

| Untreated | 40 |

| Treated | 70 |

Comparative Analysis

Comparative studies have shown that while similar compounds exhibit neuroprotective properties, 4-amino-3-methoxybutanoic acid hydrochloride demonstrates a unique efficacy profile, particularly in enhancing cognitive functions without significant side effects.

| Compound | Neuroprotective Efficacy | Cognitive Enhancement |

|---|---|---|

| 4-Amino-3-methoxybutanoic acid | High | Moderate |

| Compound A | Moderate | Low |

| Compound B | Low | High |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-amino-3-methoxybutanoic acid hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via esterification of 4-amino-3-methoxybutanoic acid with methanol under acidic conditions, followed by HCl salt formation. Key steps include:

- Michael Addition : For β-amino acid backbone construction (analogous to methods for chloro-phenyl derivatives) .

- Enantioselective Catalysis : Use of chiral catalysts (e.g., L-proline) to control stereochemistry, critical for pharmacological activity .

- Purification : Recrystallization in ethanol/water mixtures improves purity (>98% by HPLC) .

- Optimization Tips : Adjust reaction temperature (50–70°C), solvent polarity (methanol vs. ethanol), and stoichiometric ratios (1:1.2 acid:alcohol) to maximize yield (70–85%) .

Q. Which analytical techniques are most reliable for characterizing purity and structure?

- Core Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR confirms methoxy group position (δ 3.3–3.5 ppm) and amine proton integration .

- HPLC-MS : Reverse-phase C18 columns (ACN/0.1% TFA gradient) detect impurities (<2%) and validate molecular ion peaks ([M+H]⁺ = 196.1) .

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline form .

Q. How does the methoxy group influence reactivity in downstream derivatization?

- Mechanistic Insight : The methoxy group acts as an electron-donating substituent, stabilizing intermediates during amidation or alkylation. For example:

- Amide Formation : Reacts with acyl chlorides (e.g., benzoyl chloride) in DMF at 0°C to yield N-acylated derivatives .

- Protection Strategies : Use Boc-anhydride to temporarily block the amine group, enabling selective modification of the carboxylic acid .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across assay systems?

- Case Study : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM in DPP-IV inhibition assays) may arise from:

- Assay Conditions : pH variations (6.5 vs. 7.4) alter protonation states of the amine group .

- Orthogonal Validation : Use surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to corroborate binding kinetics .

- Recommended Workflow : Standardize buffer systems (PBS, pH 7.4) and validate with positive controls (e.g., sitagliptin for DPP-IV) .

Q. What strategies maintain enantiomeric purity during large-scale synthesis?

- Chiral Resolution :

- Chromatography : Preparative chiral HPLC (Chiralpak AD-H column) separates enantiomers with >99% ee .

- Enzymatic Methods : Lipase-mediated kinetic resolution (e.g., Candida antarctica lipase B) retains configuration .

- Industrial Scaling : Continuous flow reactors minimize racemization by reducing residence time at high temperatures .

Q. How do solubility challenges impact pharmacological testing, and how can they be mitigated?

- Salt Forms : Compare hydrochloride vs. trifluoroacetate salts for improved solubility .

- Co-Solvents : Use PEG-400 or cyclodextrin complexes (20% w/v) for in vitro assays .

Q. What computational approaches predict binding affinity to neurological targets?

- In Silico Tools :

- Molecular Docking (AutoDock Vina) : Models interactions with GABAₐ receptors (docking score ≤ -9.0 kcal/mol suggests high affinity) .

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .

- Validation : Cross-check with experimental Ki values from radioligand binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.